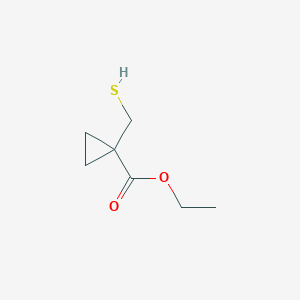

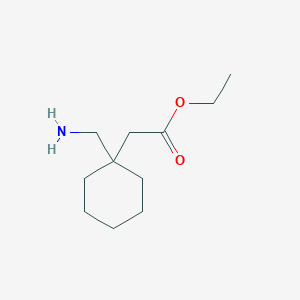

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate

説明

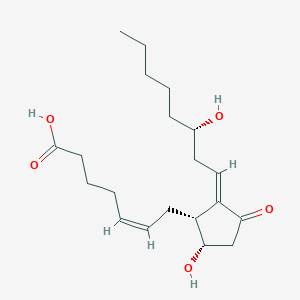

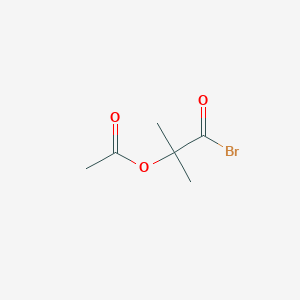

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate is a chemical compound with the CAS Number: 60175-04-4 . It is also known as ethyl [1- (aminomethyl)cyclohexyl]acetate hydrochloride . The compound has a molecular weight of 235.75 .

Synthesis Analysis

The synthesis of Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate typically involves the esterification reaction between cyclohexanol and ethyl acetate . This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and proceeds via a nucleophilic acyl substitution mechanism . The reaction mixture is refluxed under controlled conditions to ensure the formation of the desired ester product . Purification techniques, such as distillation or solvent extraction, may be employed to obtain high-purity Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate .Molecular Structure Analysis

The InChI code for Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate is 1S/C11H21NO2.ClH/c1-2-14-10 (13)8-11 (9-12)6-4-3-5-7-11;/h2-9,12H2,1H3;1H . This unique molecular structure contributes to its distinctive properties and versatile applications .Chemical Reactions Analysis

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate can participate in esterification, transesterification, and other organic reactions typical of ester compounds . It is stable under normal conditions but may undergo hydrolysis in the presence of strong acids or bases .Physical And Chemical Properties Analysis

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate is a clear, colorless liquid with a fruity odor reminiscent of apple or pear . It has a molecular weight of approximately 170.25 g/mol . It typically solidifies at around -50°C (-58°F) and has a relatively high boiling point of approximately 220°C (428°F) . The density of Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate ranges from 0.94 to 0.96 g/cm³ . It is miscible with common organic solvents but exhibits limited solubility in water .Safety and Hazards

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

ethyl 2-[1-(aminomethyl)cyclohexyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11/h2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCNPWAMVMHDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。